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molecular formula C7H8BrNS B8568649 3-Bromo-5-methylsulfanylmethyl-pyridine

3-Bromo-5-methylsulfanylmethyl-pyridine

Cat. No. B8568649
M. Wt: 218.12 g/mol
InChI Key: AQHCASFAXSEDRH-UHFFFAOYSA-N
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Patent
US09181272B2

Procedure details

3-Bromo-5-bromomethyl-pyridine (7.5 g, 30 mmol) is dissolved in EtOH (200 mL). The solution is cooled down to 0° C. Sodium thiomethoxide (3.1 g, 45 mmol) is added slowly and the reaction mixture is stirred for 16 hrs. Then the solvent is removed, water and EtOAc are added. The aqueous layer is separated and extracted with EtOAc. Organic layers are combined and concentrated to give 6.0 g of the 3-bromo-5-methylsulfanylmethyl-pyridine.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8]Br)[CH:7]=1.[CH3:10][S-:11].[Na+]>CCO>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH2:8][S:11][CH3:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)CBr
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3.1 g
Type
reactant
Smiles
C[S-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent is removed
ADDITION
Type
ADDITION
Details
water and EtOAc are added
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)CSC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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